molecular formula C10H10ClNO2 B13340221 5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde

5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde

Cat. No.: B13340221
M. Wt: 211.64 g/mol
InChI Key: OSYUDCGABOMSRF-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of nicotinaldehyde, where the aldehyde group is substituted with a 5-chloro and 2-(cyclopropylmethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with nicotinaldehyde as the starting material.

    Chlorination: The nicotinaldehyde undergoes chlorination at the 5-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Cyclopropylmethoxylation: The chlorinated intermediate is then reacted with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the cyclopropylmethoxy group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 5-Chloro-2-(cyclopropylmethoxy)nicotinic acid.

    Reduction: 5-Chloro-2-(cyclopropylmethoxy)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine and cyclopropylmethoxy groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)nicotinaldehyde: Lacks the chlorine atom at the 5-position.

    5-Chloro-2-(methoxy)nicotinaldehyde: Lacks the cyclopropyl group.

    5-Chloro-2-(cyclopropylmethoxy)benzaldehyde: Has a benzene ring instead of a pyridine ring.

Uniqueness

5-Chloro-2-(cyclopropylmethoxy)nicotinaldehyde is unique due to the presence of both the chlorine atom and the cyclopropylmethoxy group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

5-chloro-2-(cyclopropylmethoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H10ClNO2/c11-9-3-8(5-13)10(12-4-9)14-6-7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

OSYUDCGABOMSRF-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)Cl)C=O

Origin of Product

United States

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